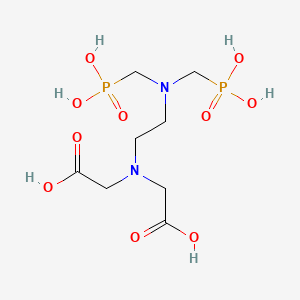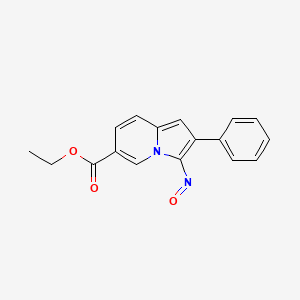
Tetramethylarsanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylarsanium bromide is an organoarsenic compound with the chemical formula ( \text{C}4\text{H}{12}\text{AsBr} ) It is a quaternary arsonium salt, where the central arsenic atom is bonded to four methyl groups and one bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylarsanium bromide can be synthesized through the reaction of tetramethylarsine with bromine. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The general reaction is as follows: [ \text{(CH}_3)_4\text{As} + \text{Br}_2 \rightarrow \text{(CH}_3)_4\text{AsBr} ]
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves the same principles as laboratory preparation but on a larger scale. This includes the use of larger reaction vessels, controlled environments to handle toxic and volatile chemicals, and purification processes to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetramethylarsanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetramethylarsine oxide.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Complex Formation: It can form complexes with various ligands, particularly those containing sulfur or nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium iodide in an appropriate solvent.
Complex Formation: Ligands such as thiourea or pyridine can be used to form stable complexes.
Major Products Formed:
Oxidation: Tetramethylarsine oxide.
Substitution: Tetramethylarsanium chloride or iodide.
Complex Formation: Various organoarsenic complexes depending on the ligands used.
Scientific Research Applications
Tetramethylarsanium bromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of tetramethylarsanium bromide involves its interaction with various molecular targets. As a quaternary arsonium compound, it can interact with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with biomolecules is a key aspect of its mechanism.
Comparison with Similar Compounds
Tetramethylarsine: Similar in structure but lacks the bromide ion.
Tetramethylarsine oxide: An oxidized form of tetramethylarsine.
Tetramethylarsanium chloride: Similar structure with chloride instead of bromide.
Tetramethylarsanium iodide: Similar structure with iodide instead of bromide.
Uniqueness: Tetramethylarsanium bromide is unique due to its specific reactivity and the presence of the bromide ion, which can influence its chemical behavior and interactions. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
58548-87-1 |
|---|---|
Molecular Formula |
C4H12AsBr |
Molecular Weight |
214.96 g/mol |
IUPAC Name |
tetramethylarsanium;bromide |
InChI |
InChI=1S/C4H12As.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 |
InChI Key |
CKXMIAWYJUIRFD-UHFFFAOYSA-M |
Canonical SMILES |
C[As+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)



![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)



![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)


![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
